(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene
Description
Properties
CAS No. |
608489-13-0 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m0/s1 |
InChI Key |
NMAAYCBIZZGVPA-SFTDATJTSA-N |
Isomeric SMILES |
C1[C@@H]2C=C([C@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary Method
This method involves the use of chiral auxiliaries to induce chirality during the synthesis process. The process typically includes:
- Starting Materials : Use of optically active 1,5-diketones and 1,5-ketoaldehydes.
- Reaction Conditions : The reaction is carried out under controlled conditions to maintain chirality.
This approach has shown high enantioselectivity in producing (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene with yields reported between 88% and 99% depending on the specific conditions used.
Robinson Annulation Reaction
The Robinson annulation is a well-established method for forming bicyclic compounds. For (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene:
- Process : A bridged Robinson annulation reaction is performed using phenyl and benzyl substituted reactants.
- Yields : This method has been noted for its efficiency but typically results in lower overall yields compared to other methods.
Direct Synthesis from Norbornadiene Derivatives
This method leverages existing norbornadiene structures as precursors.
- Reagents : Utilization of benzyl bromide or similar reagents in the presence of strong bases.
- Conditions : The reaction is often conducted under reflux conditions to facilitate cyclization and substitution.
This direct approach can yield the target compound effectively but may require purification steps to isolate the desired stereoisomer.
Transition Metal-Catalyzed Reactions
Transition metal catalysts play a crucial role in enhancing the efficiency of the synthesis.
- Catalysts Used : Rhodium-based catalysts are particularly effective for asymmetric reactions involving (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene.
- Mechanism : These catalysts facilitate the addition of organoboron compounds to α,β-unsaturated carbonyls with high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations in Bicyclo[2.2.1]hepta-2,5-diene Derivatives
Key Observations :
- Steric and Electronic Effects : The benzyl groups in the target compound enhance enantioselectivity by creating a chiral pocket, whereas smaller substituents (e.g., methyl in diazabicycloheptanes) offer less steric guidance .
- Catalytic Performance: The dibenzyl derivative outperforms simpler analogs (e.g., norbornadiene) in asymmetric catalysis due to tailored steric bulk .
Key Observations :
- The cobalt-mediated route enables precise stereocontrol for the dibenzyl compound, while enzymatic resolution is critical for chiral hydroxymethyl derivatives .
- Diazabicycloheptanes require distinct synthetic pathways due to nitrogen incorporation, limiting direct comparison .
Critical Analysis of Limitations and Advantages
- Advantages of Dibenzyl Derivative :
- Limitations :
Biological Activity
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that has garnered attention for its potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its role as a chiral ligand in transition metal-catalyzed reactions and its implications in synthetic chemistry.
- Molecular Formula : CH
- Molecular Weight : 272.4 g/mol
- CAS Number : 608489-13-0
- Density : Not specified
- Solubility : Soluble in organic solvents like ethanol and acetone; poorly soluble in water.
1. Catalytic Applications
The primary biological activity of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene is its use as a chiral ligand in asymmetric catalysis. Research indicates that this compound can enhance the enantioselectivity of reactions involving organoboron and -tin reagents with α,β-unsaturated ketones.
- Key Study Findings :
- In a study by Hayashi et al., the compound was utilized in rhodium-catalyzed asymmetric 1,4-addition reactions, yielding products with enantioselectivities up to 99% .
- The ligand's effectiveness is attributed to its C-symmetry which allows for precise coordination with the metal center, facilitating selective reaction pathways.
2. Mechanistic Insights
The mechanism of action involves the formation of a metal-ligand complex that stabilizes the transition state during the reaction process. This stabilization is crucial for directing the selectivity of the addition reactions.
Case Study 1: Asymmetric Synthesis
In a notable application, (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene was employed to achieve high enantioselectivity in the synthesis of complex organic molecules:
| Reaction Type | Catalyst Used | Enantioselectivity (%) | Reference |
|---|---|---|---|
| 1,4-Addition | Rhodium | Up to 99 | Hayashi et al., 2003 |
Case Study 2: Ligand Development
Further investigations into ligand development revealed that variations of this bicyclic structure could lead to improved catalytic properties:
| Ligand Variation | Enantioselectivity (%) | Observations |
|---|---|---|
| (1R,4R)-Dibenzyl | Up to 99 | High stability and reactivity |
| Modified Ligands | Varies | Potential for broader applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
